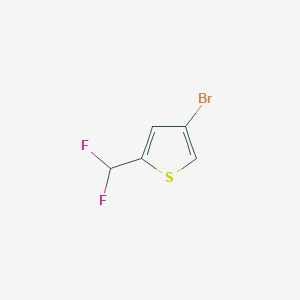

![molecular formula C9H7BrO2 B1273706 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde CAS No. 281678-73-7](/img/structure/B1273706.png)

5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde

Descripción general

Descripción

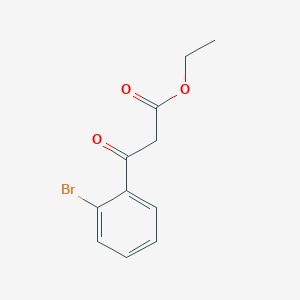

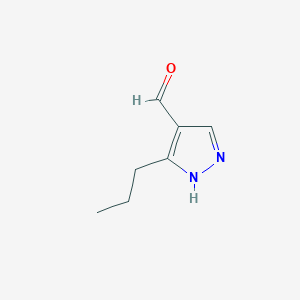

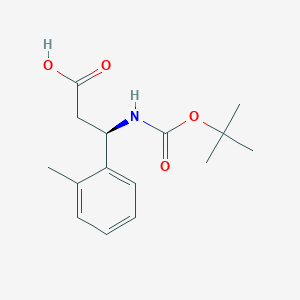

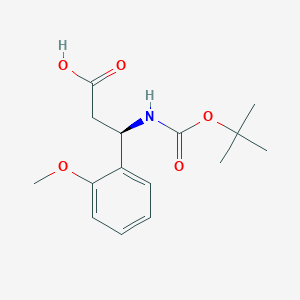

The compound 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde is a brominated furan derivative, which is a class of organic compounds characterized by a furan ring, a five-membered aromatic ring with four carbon atoms and one oxygen. The presence of the bromine atom and aldehyde group in the compound suggests potential reactivity and applications in organic synthesis.

Synthesis Analysis

The synthesis of brominated furan compounds can be achieved through various methods. One approach involves starting from commercially available anhydrides such as maleic anhydride and phthalic anhydride. For instance, the synthesis of (E)- and (Z)-5-(bromomethylene)furan-2(5H)-ones and (E)- and (Z)-3-(bromomethylene)isobenzofuran-1(3H)-ones has been reported, which includes a key step of debrominative decarboxylation or bromodecarboxylation reaction . Although the exact synthesis of 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde is not detailed in the provided papers, similar synthetic strategies could potentially be applied or adapted for its production.

Molecular Structure Analysis

The molecular structure of 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde would include a dihydrobenzofuran backbone with a bromine atom at the 5-position and an aldehyde functional group at the 7-position. The dihydrobenzofuran moiety is a saturated version of the benzofuran system, which may influence the compound's electronic and steric properties. The presence of the aldehyde group suggests potential for further chemical transformations, such as nucleophilic addition reactions.

Chemical Reactions Analysis

Brominated furan compounds are known to participate in various chemical reactions. For example, the reaction of bromobenzo[b]furans with sodium hydrogen selenide yields isomeric hydroseleno aldehydes, which can further oxidize to diselenides or react with methyl iodide to form methylseleno derivatives . These reactions demonstrate the reactivity of the bromine and aldehyde functional groups in such compounds, which could be extrapolated to the chemical behavior of 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde are not provided in the papers, we can infer some general characteristics based on the structure. The bromine atom would likely increase the molecular weight and density compared to non-brominated analogs. The aldehyde group could contribute to the compound's solubility in polar solvents and its potential to form hydrogen bonds. The saturated dihydrobenzofuran ring might reduce the compound's overall reactivity compared to its unsaturated counterpart.

Aplicaciones Científicas De Investigación

Tautomerism and Chemosensor Applications

- Benzoid-quinoid tautomerism : This compound exhibits tautomerism, a chemical phenomenon where a single chemical formula can exist in two or more structural forms, known as tautomers. For example, in dibenzo(benzo)-18-crown-6-containing N-arylimines of hydroxybenzo[b]furan carbaldehydes, a tautomeric equilibrium exists between benzoid and quinoid forms. This tautomerism is crucial in understanding the compound's reactivity and properties (Dubonosov et al., 2009).

- Chemosensor Systems : The compound is studied for its potential in chemosensor systems. In the presence of certain metal cations, the tautomeric equilibrium shifts, leading to changes in absorption and fluorescence spectra, which is a key attribute in designing chemosensors (Dubonosov et al., 2008).

Photocatalysis and Biomass-derived Chemicals

- Ligand-free photocatalysis : Furan-2-carbaldehydes, a class that includes 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde, are used as C1 building blocks in the synthesis of bioactive compounds like quinazolin-4(3H)-ones. This synthesis is notable for its green chemistry approach, utilizing biomass-derived chemicals and not requiring protection of functional groups (Yu et al., 2018).

Synthesis and Reactivity

- Synthesis and structural properties : Research on the synthesis, structure, and reactivity of 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde and its analogs aids in understanding its applications in various chemical processes. Studies focus on the synthesis of isomeric carbaldehydes and their spectral assignments, which are crucial for their use in further chemical syntheses and applications (Yempala & Cassels, 2017).

Propiedades

IUPAC Name |

5-bromo-2,3-dihydro-1-benzofuran-7-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO2/c10-8-3-6-1-2-12-9(6)7(4-8)5-11/h3-5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQCBHNHULMHKFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20383428 | |

| Record name | 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde | |

CAS RN |

281678-73-7 | |

| Record name | 5-Bromo-2,3-dihydrobenzo[b]furan-7-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.